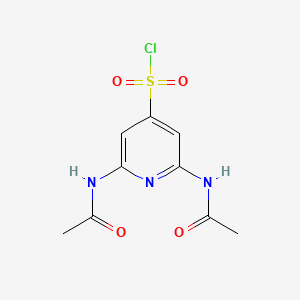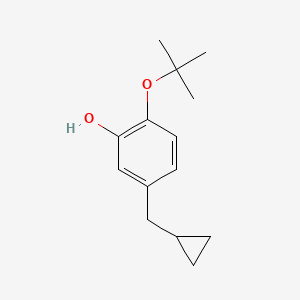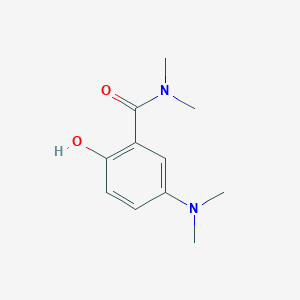
N-((S)-1-((3E,5E)-3,5-Bis(3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RA371 is a derivative of PTP1B-IN-8, an inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Preparation Methods
Synthetic Routes and Reaction Conditions
RA371 is synthesized through a series of chemical reactions involving the central nitrogen-bearing piperidone ring. The synthesis typically involves the following steps:
Formation of the Piperidone Ring: The central piperidone ring is synthesized through a condensation reaction involving appropriate precursors.
Addition of Aromatic Wings: The aromatic wings are added to the central piperidone ring through a series of substitution reactions.
Introduction of Chloroacetamide Warhead: The chloroacetamide warhead is introduced to enhance the compound’s activity against cancer cell lines.
Industrial Production Methods
The industrial production of RA371 involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
RA371 undergoes several types of chemical reactions, including:
Oxidation: RA371 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RA371 into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chloroacetamide and various aromatic compounds are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of RA371 with modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
Scientific Research Applications
RA371 has several scientific research applications, including:
Cancer Research: RA371 is primarily studied for its potential in cancer treatment.
Biological Studies: RA371 is used to study the ubiquitin-proteasome system and its role in cellular processes.
Medicinal Chemistry: Researchers use RA371 to develop new inhibitors targeting the ubiquitin-proteasome system
Mechanism of Action
RA371 exerts its effects by targeting the ubiquitin receptor RPN13 within the proteasome’s 19S regulatory particle. This interaction leads to the accumulation of high molecular weight polyubiquitinated proteins, reduced intracellular glutathione levels, and the induction of endoplasmic reticulum and oxidative stress. These effects ultimately trigger apoptosis in cancer cells .
Comparison with Similar Compounds
RA371 is compared with other similar compounds, such as RA190 and RA375. While RA190 is a prototypic bis-benzylidine piperidone-based inhibitor, RA375 exhibits ten-fold greater activity against cancer lines than RA190 due to its nitro ring substituents and the addition of a chloroacetamide warhead . RA371 stands out due to its unique combination of substituents and its potent inhibitory effects on the ubiquitin-proteasome system .
List of Similar Compounds
Properties
Molecular Formula |
C30H23Cl5N2O3 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
N-[(2S)-1-[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C30H23Cl5N2O3/c31-15-28(38)36-27(14-18-4-2-1-3-5-18)30(40)37-16-21(10-19-6-8-23(32)25(34)12-19)29(39)22(17-37)11-20-7-9-24(33)26(35)13-20/h1-13,27H,14-17H2,(H,36,38)/b21-10+,22-11+/t27-/m0/s1 |
InChI Key |
YPECLOJPAVGDIZ-FODVVNLPSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](NC(=O)CCl)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)






![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)




